2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
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Overview
Description
2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the pyridine ring. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized via cyclization reactions.
Functionalization: The benzyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms
Properties
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(22-10-4-5-13-24-22)25-15-11-20(12-16-25)26-14-6-9-21(26)18-28-17-19-7-2-1-3-8-19/h1-5,7-8,10,13,20-21H,6,9,11-12,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTPQQBWFIIUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=CC=N3)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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